METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic routes include:
Condensation reactions: These involve the reaction of 2-aminopyridines with α-halo ketones.
Multicomponent reactions: These reactions are efficient for constructing complex heterocyclic systems.
Oxidative coupling and tandem reactions: These methods are used to introduce various functional groups into the molecule.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent.
Biology: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, which also exhibit a range of biological activities. For example:
Imidazo[1,2-a]pyridine analogues: These compounds have been studied for their anti-tuberculosis properties.
Triazole-pyrimidine hybrids: These compounds show promising neuroprotective and anti-inflammatory properties.
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c1-35-25(33)19-13-20(16-10-11-16)28-23-22(19)24(32)30(26(34)31(23)18-7-3-2-4-8-18)15-17-14-29-12-6-5-9-21(29)27-17/h2-9,12-14,16H,10-11,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPOSGNWWXSRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C6CC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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